![molecular formula C15H10BrNOS B5141637 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol CAS No. 426215-90-9](/img/structure/B5141637.png)
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol is not yet fully understood. However, studies have suggested that it may interact with specific proteins and enzymes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial properties. Furthermore, it has been shown to modulate the activity of certain enzymes, which may have implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol in lab experiments include its potential as a therapeutic agent and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound include its limited solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol. These include:
1. Investigation of the mechanism of action of this compound to better understand its therapeutic potential.
2. Evaluation of the toxicity and safety of this compound for use in humans.
3. Exploration of the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
4. Development of novel derivatives of this compound with improved solubility and efficacy.
Synthesis Methods
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol can be achieved through a multi-step process involving the reaction of 4-bromobenzaldehyde with thiourea and subsequent cyclization with phenol. This method has been reported to yield high purity and yield of the final product.
Scientific Research Applications
Research on 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol has mainly focused on its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, it has been found to inhibit the activity of certain enzymes, which may have implications in the treatment of various diseases.
properties
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-12-5-1-10(2-6-12)14-9-19-15(17-14)11-3-7-13(18)8-4-11/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTOUFRGGYTBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]phenol | |
CAS RN |
426215-90-9 |
Source
|
Record name | 4-(4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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